Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate
Overview
Description
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is a complex organic compound that features a tert-butyl ester and a cyanoacetate group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. Its structure includes a pyridine ring, which is a common motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the cyanoacetate group: This can be achieved through a nucleophilic substitution reaction where a cyanoacetate anion reacts with a suitable electrophile.
Coupling with the pyridine ring: The final step involves coupling the protected amine with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Deprotected amine derivatives that can be further functionalized.
Scientific Research Applications
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and the creation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate: Similar structure but lacks the tert-butoxycarbonyl protecting group.
Ethyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate: Similar but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the tert-butoxycarbonyl protecting group and the cyanoacetate group makes tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate unique. This combination allows for selective reactions and functionalizations that are not possible with simpler compounds .
Properties
IUPAC Name |
tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAGFIOBSOJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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